molecular formula C15H10Cl3F2NO2 B2889792 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide CAS No. 339010-94-5

2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide

Cat. No.: B2889792
CAS No.: 339010-94-5
M. Wt: 380.6
InChI Key: JTXIHSLKIIGIFG-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, etherification, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoropropionamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide is unique due to its specific combination of halogen atoms and the difluoroacetamide group. This unique structure may confer distinct chemical reactivity and biological activity, making it valuable for specialized applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2,4-dichlorophenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3F2NO2/c1-8-6-9(16)3-5-13(8)23-15(19,20)14(22)21-12-4-2-10(17)7-11(12)18/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXIHSLKIIGIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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